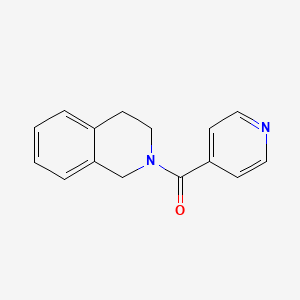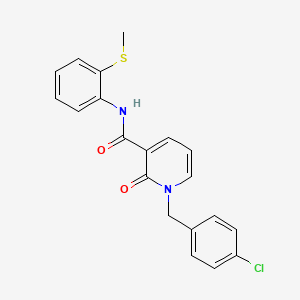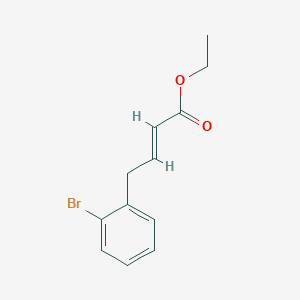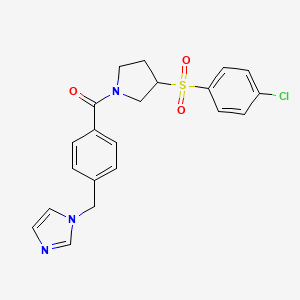![molecular formula C21H16F2N4O2 B2928050 6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 304683-79-2](/img/structure/B2928050.png)
6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of pyrazole derivative . Pyrazole derivatives are a class of compounds that have a five-membered heterocyclic ring with two nitrogen atoms . They are known for their wide applications in medicinal and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of similar pyrazole derivatives has been reported in the literature. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Scientific Research Applications
Organic Synthesis Building Block
This compound serves as an organic building block, particularly useful in the synthesis of more complex molecules. Its structure contains multiple reactive sites, such as the amino group and the carbonitrile moiety, which can undergo various chemical reactions. This versatility makes it a valuable starting material in the synthesis of a wide range of organic compounds .
Antiviral Research
Derivatives of this compound have shown promise in antiviral studies. Specifically, modifications of the compound have resulted in molecules with significant activity against viruses like the Newcastle disease virus, suggesting potential as lead molecules for antiviral therapeutics .
Apoptosis Agonists
The compound has been predicted to exhibit activity as an apoptosis agonist. This means it could potentially induce programmed cell death, which is a desirable effect in cancer treatment strategies. The ability to modulate apoptosis is crucial in the development of new cancer therapies .
Green Chemistry Catalyst
In the context of green chemistry, this compound or its derivatives could be used as catalysts in chemical reactions. The aim is to reduce waste and avoid the use of toxic solvents, thereby creating more environmentally friendly processes .
Pharmaceutical Research
Given its structural similarity to other biologically active compounds, it could serve as a scaffold for the development of new pharmaceuticals. Its core structure could be modified to enhance its interaction with biological targets, leading to the discovery of new drugs .
Mechanism of Action
Biochemical Pathways
It’s known that the compound has a wide variety of biological activities, including anticancer, anti-inflammatory, antiulcer, antimalarial, antiviral, anti-HIV, antimicrobial, kinase inhibitor properties, hypotensive, hypoglycemic, and anti-proliferative effects . The downstream effects of these pathways are complex and are currently under investigation.
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its involvement in multiple biochemical pathways . It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiulcer, antimalarial, antiviral, anti-HIV, antimicrobial, kinase inhibitor properties, hypotensive, hypoglycemic, and anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
6-amino-4-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-12-17-18(13-7-9-15(10-8-13)28-21(22)23)16(11-24)19(25)29-20(17)27(26-12)14-5-3-2-4-6-14/h2-10,18,21H,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYRQXFEPVYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)
![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)

![1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2927975.png)


![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2927984.png)
![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)
![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)
![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)
